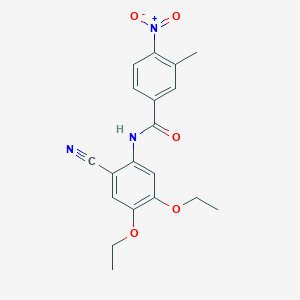
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide
Vue d'ensemble
Description
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide, also known as CDNB, is a synthetic chemical compound widely used in scientific research for its ability to bind to proteins and enzymes. CDNB is a highly reactive compound that is commonly used as a substrate for glutathione S-transferase (GST) assays, which are used to measure the activity of GST enzymes in biological samples.
Mécanisme D'action
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is a highly reactive electrophile that binds covalently to the thiol group of cysteine residues in proteins and enzymes. This covalent binding results in the formation of a N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide-protein or N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide-enzyme adduct, which can be detected and quantified using various analytical techniques such as mass spectrometry and UV spectroscopy.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells, and to modulate the activity of various enzymes involved in drug metabolism and detoxification. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying protein and enzyme function. However, N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has some limitations in lab experiments. It is a toxic and potentially carcinogenic compound, and its use requires careful handling and disposal. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide can also interact with other cellular components, such as glutathione and other thiol-containing molecules, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide and its applications in scientific research. One area of interest is the development of new N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide analogs with improved properties, such as increased selectivity and decreased toxicity. Another area of interest is the use of N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide as a tool for studying protein-protein interactions and signaling pathways in cells. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide may have potential therapeutic applications for the treatment of cancer and other diseases, and further research is needed to explore these possibilities.
Applications De Recherche Scientifique
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is widely used in scientific research for its ability to bind to proteins and enzymes. It is commonly used as a substrate for GST assays, which are used to measure the activity of GST enzymes in biological samples. GST enzymes play a crucial role in the detoxification of xenobiotics, such as drugs and environmental toxins, and their activity is often altered in disease states such as cancer and neurodegenerative disorders. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is also used as a model substrate for other enzymes, such as epoxide hydrolases and N-acetyltransferases.
Propriétés
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-17-9-14(11-20)15(10-18(17)27-5-2)21-19(23)13-6-7-16(22(24)25)12(3)8-13/h6-10H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKPNYLJNNUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3505842.png)


![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)

amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)
![(4-fluorophenyl)[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3505896.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B3505910.png)